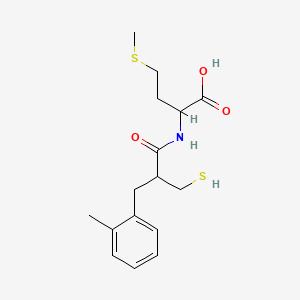
Nep-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nep-IN-2 is a chemical compound known for its role as an inhibitor of neutral endopeptidase, also known as neprilysin. This enzyme is involved in the degradation of various peptides, including natriuretic peptides, which play a crucial role in cardiovascular homeostasis. This compound has been studied for its potential therapeutic applications, particularly in the treatment of conditions such as atherosclerosis and restenosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nep-IN-2 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity level.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Reaction conditions: Temperature, pressure, and solvent choice are optimized for large-scale reactions.
Catalysts: Catalysts may be used to enhance reaction rates and selectivity.
Purification: Industrial purification methods may include large-scale chromatography and crystallization techniques.
化学反応の分析
Types of Reactions: Nep-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties .
科学的研究の応用
Nep-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and peptide degradation pathways.
Biology: Investigated for its role in modulating biological processes involving neprilysin.
Medicine: Explored for therapeutic potential in treating cardiovascular diseases, atherosclerosis, and restenosis.
Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in drug discovery.
作用機序
Nep-IN-2 exerts its effects by inhibiting the activity of neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, this compound increases the levels of these peptides, which have beneficial effects on cardiovascular function, including vasodilation, natriuresis, and diuresis. The molecular targets of this compound include the active site of neprilysin, where it binds and prevents the enzyme from interacting with its natural substrates .
類似化合物との比較
Sacubitril: Another neprilysin inhibitor used in combination with valsartan for treating heart failure.
Thiorphan: A potent inhibitor of neprilysin with similar biological effects.
Candoxatril: An orally active neprilysin inhibitor with applications in cardiovascular research.
Uniqueness of Nep-IN-2: this compound is unique in its specific binding affinity and selectivity for neprilysin. Compared to other inhibitors, this compound may offer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in both research and therapeutic contexts .
特性
IUPAC Name |
2-[[2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXXIAHRYGHABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














